
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a chloro-substituted aromatic ring, and two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the nitroalkene intermediate. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion.
化学反应分析
Types of Reactions
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines or other reduced derivatives.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using Pd/C or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors or enzymes.
作用机制
The mechanism of action of 2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to alpha-adrenergic receptors, leading to the stimulation of these receptors and subsequent physiological responses. This interaction can result in vasoconstriction, increased blood pressure, and other related effects .
相似化合物的比较
Similar Compounds
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine: Similar structure but lacks the amino alcohol functionality.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the aromatic ring, along with the amino alcohol functionality, makes it a versatile compound for various applications.
属性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC 名称 |
2-amino-2-(5-chloro-2,3-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14ClNO3/c1-14-9-4-6(11)3-7(8(12)5-13)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3 |
InChI 键 |
PSZVDUQHIXVUSI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)C(CO)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}ethan-1-amine trihydrochloride](/img/structure/B13529055.png)
![rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13529060.png)
![Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole](/img/structure/B13529062.png)
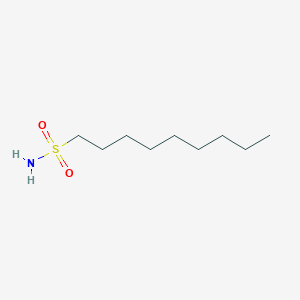


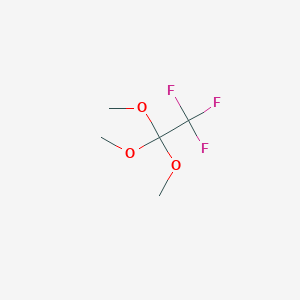

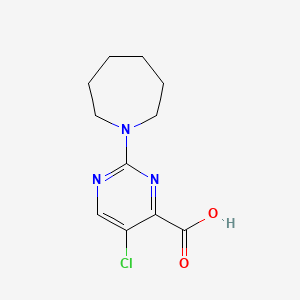
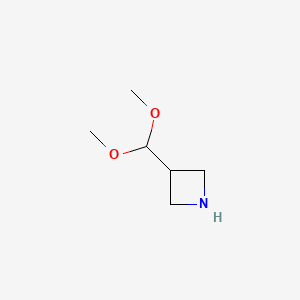

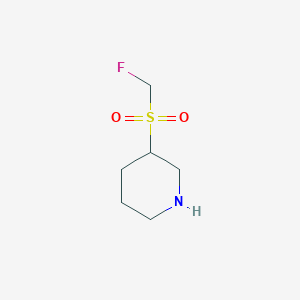

![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)
